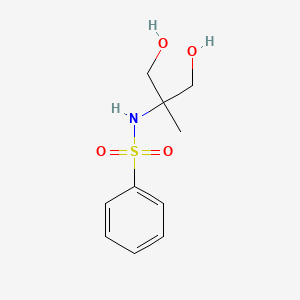
7,7-dimethyl-4-phenyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-dimethyl-4-phenyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-4-phenyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione typically involves the condensation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with aryl aldehydes and thiourea. The reaction is often carried out in the presence of a nanocatalyst, such as zinc ferrite, under reflux conditions. This method is not only efficient but also eco-friendly and economically viable for large-scale production .
Industrial Production Methods
For industrial production, the same synthetic route can be scaled up. The use of nanocatalysts like zinc ferrite ensures high yield and purity of the product. The reaction conditions, including temperature and solvent choice, are optimized to ensure maximum efficiency and minimal environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
7,7-dimethyl-4-phenyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can have different biological and chemical properties depending on the functional groups introduced .
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of other quinazoline derivatives.
Biology: The compound exhibits significant antimicrobial activity, making it a potential candidate for developing new antibiotics.
Medicine: Due to its structural similarity to other bioactive quinazolines, it is being explored for its potential anticancer, anti-inflammatory, and antihypertensive properties.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the synthesis of dyes and polymers
Mécanisme D'action
The mechanism by which 7,7-dimethyl-4-phenyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione exerts its effects is primarily through interaction with specific molecular targets. These targets include enzymes and receptors involved in various biological pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer properties are linked to the inhibition of specific kinases involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
7,7-dimethyl-4-phenyl-2-thioxo-1,2,3,4,6,7,8-hexahydro-1H-quinazoline-5-one: This compound has similar structural features but includes a thioxo group, which imparts different biological activities.
4-hydroxy-2-quinolones: These compounds share the quinazoline core but have different substituents, leading to varied biological properties
Uniqueness
What sets 7,7-dimethyl-4-phenyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione apart is its unique combination of structural features, which confer a distinct set of chemical and biological properties. Its stability, reactivity, and potential for diverse applications make it a compound of significant interest in scientific research and industrial applications .
Propriétés
Numéro CAS |
367907-86-6 |
|---|---|
Formule moléculaire |
C16H18N2O2 |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
7,7-dimethyl-4-phenyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione |
InChI |
InChI=1S/C16H18N2O2/c1-16(2)8-11-13(12(19)9-16)14(18-15(20)17-11)10-6-4-3-5-7-10/h3-7,14H,8-9H2,1-2H3,(H2,17,18,20) |
Clé InChI |
LYALCTIYMWWLGG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)C1)C |
Solubilité |
39.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976540.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B11976544.png)
![5-cyclohexyl-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11976550.png)



![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11976586.png)
![2-methylpropyl (2E)-2-(4-ethoxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976598.png)
![4-methylbenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11976606.png)
![4-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11976607.png)

![N-[4-[[1-(2-methylphenyl)-2H-imidazo[4,5-b]quinoxalin-3-yl]sulfonyl]phenyl]acetamide](/img/structure/B11976624.png)
![N'-[(E)-1-(4-Chlorophenyl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)acetohydrazide](/img/structure/B11976631.png)
![(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-5-(4-methylbenzyl)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11976636.png)
